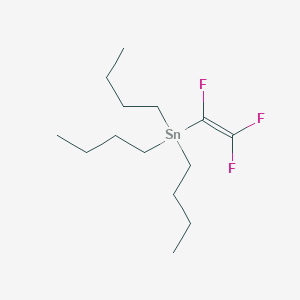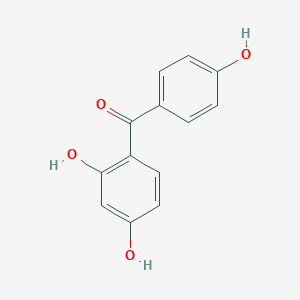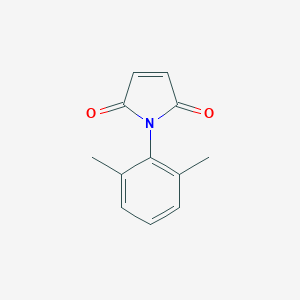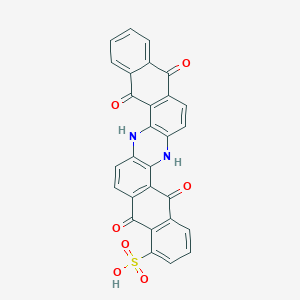
2-氯-2,3,3-三氟环丁烷-1-腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-2,3,3-trifluorocyclobutane-1-carbonitrile, also known as 2,3,3-trifluorocyclobutyl chloroformate, is an organochlorine compound and a member of the trifluorocyclobutane family. It is a colorless liquid with a pungent smell, and is soluble in most organic solvents. It is used as a reagent in organic synthesis, and as a catalyst in the production of polymers. It has also been used in the synthesis of various pharmaceuticals, including antifungals and antibiotics.
科学研究应用
氟化合物的合成
对 2-氯-2,3,3-三氟环丁烷-1-腈的研究表明其在含氟有机化合物的合成中很有用。例如,它已被用作 2,2-二氟琥珀酸的制备中间体,展示了其在环化、环化、脱卤和氧化反应中的重要性。合成过程突出了该化合物在为进一步的化学转化创造有价值的氟化中间体方面的潜力 (Raasch 和 Castle,2003).
双环化合物的开发
另一个重要的应用是其参与 2-烷基-2-氮杂双环[3.1.1]庚烷-1-腈的合成。这个过程涉及一个动态加成-分子内取代序列,突出了该化合物在生成中等至良好产率的双环骨架中的作用。这些双环化合物是稳定的,并且结合的氰基团可以很容易地还原,展示了该化合物在合成复杂有机结构方面的多功能性 (De Blieck 和 Stevens,2011).
结构和光谱分析
该化合物也一直是结构和光谱分析的主题。例如,2-氯-4-(甲氧基甲基)-6-甲基-5-硝基吡啶-3-腈是从相关的先驱物中使用新协议获得的,其中其固态结构使用 X 射线分析进行分析。这项研究不仅阐明了此类化合物的结构特征,还通过紫外可见吸收和荧光光谱探索了它们的光学性质 (Jukić 等人,2010).
合成的新型构建模块
此外,2-氯-2,3,3-三氟环丁烷-1-腈可用作合成三氟甲基化 N-杂环的新型构建模块的前体。它转化为多用途的中间体,例证了它在开发在化学研究的各个领域具有潜在应用的化合物的效用 (Channapur 等人,2019).
安全和危害
属性
IUPAC Name |
2-chloro-2,3,3-trifluorocyclobutane-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF3N/c6-5(9)3(2-10)1-4(5,7)8/h3H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOYDUSNBSGAKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1(F)F)(F)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80542554 |
Source


|
| Record name | 2-Chloro-2,3,3-trifluorocyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80542554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1546-77-6 |
Source


|
| Record name | 2-Chloro-2,3,3-trifluorocyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80542554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![[(3R,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B74545.png)


